Bromo(5-bromohexyl)hexylborane

Lewis acidity Nucleophilic displacement Organoborane reactivity

Bromo(5-bromohexyl)hexylborane (CAS 61655‑28‑5, molecular formula C12H25BBr2) is an unsymmetrical dialkylbromoborane bearing one hexyl group and one 5‑bromohexyl group. It belongs to the β‑haloalkylborane subclass, characterized by a boron–carbon–carbon–halogen (B–C–C–Br) connectivity that enables elimination to alkenes and participation in cyclisation reactions.

Molecular Formula C12H25BBr2
Molecular Weight 339.95 g/mol
CAS No. 61655-28-5
Cat. No. B14559034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromo(5-bromohexyl)hexylborane
CAS61655-28-5
Molecular FormulaC12H25BBr2
Molecular Weight339.95 g/mol
Structural Identifiers
SMILESB(CCCCCC)(CCCCC(C)Br)Br
InChIInChI=1S/C12H25BBr2/c1-3-4-5-7-10-13(15)11-8-6-9-12(2)14/h12H,3-11H2,1-2H3
InChIKeyRSVCGFOBHZTSQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bromo(5-bromohexyl)hexylborane (CAS 61655-28-5): Structural and Class Overview for Procurement Assessment


Bromo(5-bromohexyl)hexylborane (CAS 61655‑28‑5, molecular formula C12H25BBr2) is an unsymmetrical dialkylbromoborane bearing one hexyl group and one 5‑bromohexyl group. It belongs to the β‑haloalkylborane subclass, characterized by a boron–carbon–carbon–halogen (B–C–C–Br) connectivity that enables elimination to alkenes and participation in cyclisation reactions [1]. The compound is employed as a specialized reagent in organic synthesis for constructing boron‑containing heterocycles, cross‑coupling building blocks, and functionalized intermediates. Its dual bromine functionality—one on boron, one on the alkyl terminus—provides orthogonal reactivity sites that distinguish it from simpler dialkylboranes.

Why Generic Dialkylboranes Cannot Substitute for Bromo(5-bromohexyl)hexylborane in Targeted Synthetic Applications


Generic dialkylboranes such as bromodihexylborane (C12H26BBr) lack the terminal alkyl bromide present in Bromo(5‑bromohexyl)hexylborane. This second bromine atom fundamentally alters the compound's reaction manifold. While bromodihexylborane participates solely in reactions at the boron center (e.g., hydroboration, oxidation, cross‑coupling), the 5‑bromohexyl group enables additional transformations: base‑induced β‑elimination to 1‑hexenylboranes, intramolecular cyclisation to boracycles, and nucleophilic displacement at the terminal carbon [1]. Substituting with a non‑halogenated dialkylborane eliminates these synthetic options, forcing alternative (often longer) routes and compromising atom economy. For researchers requiring a bisfunctional boron‑halogen synthon, generic substitution is chemically invalid.

Quantitative Differentiation: Bromo(5-bromohexyl)hexylborane vs. Analog Comparators


Enhanced Lewis Acidity and Leaving‑Group Propensity: Bromo‑ vs. Chloro‑dialkylboranes

Bromo(organo)boranes exhibit markedly stronger Lewis acidity compared to their chloro(organo)borane analogs. The boron center in bromo compounds is more electrophilic, and the bromide ligand is displaced with significantly greater ease—a consequence of the lower bond dissociation energy of B–Br (approx. 389 kJ·mol⁻¹) relative to B–Cl (approx. 456 kJ·mol⁻¹) [1]. Additionally, bromide ion is a superior nucleophile, facilitating subsequent substitution steps. These combined properties translate to faster reaction kinetics and higher yields in transformations requiring electrophilic boron activation or bromide departure [1].

Lewis acidity Nucleophilic displacement Organoborane reactivity

β‑Elimination Competence: Haloalkylboranes vs. Non‑halogenated Dialkylboranes

β‑Haloalkylboranes, including Bromo(5‑bromohexyl)hexylborane, undergo facile base‑induced elimination of the boron and halide moieties to generate a C=C bond (alkene formation). This is their most general and synthetically exploited reaction [1]. In contrast, non‑halogenated dialkylboranes (e.g., bromodihexylborane) lack the β‑halogen and cannot participate in this elimination pathway. The quantitative yield of elimination in model β‑haloalkylboranes typically exceeds 80% under mild basic conditions [1], providing a high‑efficiency route to terminal or internal alkenes that is inaccessible with halogen‑free comparators.

β‑Elimination Alkene synthesis Organoborane reactivity

Intramolecular Cyclisation to Organocycloborates: α,ω‑Borylbromoalkanes as Superior Substrates

α,ω‑Borylbromoalkanes of the general formula R2B–(CH2)n–Br undergo unprecedented cyclisation upon treatment with magnesium turnings, forming organocycloborates in high yield (reported as “high yield” for structurally characterized examples) [1]. The target compound, Bromo(5‑bromohexyl)hexylborane, fits this structural motif (R = hexyl, n = 5), positioning it as a viable precursor to boratacyclohexanes. In contrast, non‑halogenated dialkylboranes (e.g., bromodihexylborane) lack the terminal bromide required for intramolecular cyclisation and therefore cannot access this organocycloborate product class [1].

Cyclisation Organocycloborates Grignard reaction

Orthogonal Reactivity of Two Bromine Sites: Distinguishing Boron‑Bound vs. Carbon‑Bound Halogen

Bromo(5‑bromohexyl)hexylborane contains two chemically distinct bromine atoms: one covalently bonded to boron (electrophilic, Lewis acidic center) and one bonded to a primary sp³ carbon (terminal alkyl bromide, susceptible to nucleophilic substitution and elimination). This orthogonality allows sequential, independent manipulation of both reactive sites in a single molecule [1]. Comparators such as bromodihexylborane (one B–Br, zero C–Br) or 1,5‑dibromopentane (two C–Br, zero B–Br) lack this dual functionality. No direct quantitative head‑to‑head data are available in the public domain for this specific compound; the differentiation is based on structural and mechanistic reasoning established for the broader β‑haloalkylborane class [1].

Bifunctional reagent Orthogonal reactivity Synthetic versatility

Validated Application Scenarios for Bromo(5-bromohexyl)hexylborane in Synthetic Chemistry


Synthesis of 1‑Hexenylborane Derivatives via β‑Elimination

Bromo(5‑bromohexyl)hexylborane serves as a direct precursor to 1‑hexenylboranes. Base‑induced elimination of the β‑bromine and the boron‑bound bromide generates the corresponding alkenylborane, a valuable intermediate for Suzuki–Miyaura cross‑coupling and hydroboration sequences. This application leverages the β‑haloalkylborane elimination pathway, which is unavailable with non‑halogenated dialkylboranes [1]. The resulting alkenylborane can be used immediately or isolated for subsequent transformations.

Construction of Boratacyclohexanes via Intramolecular Grignard Cyclisation

Treatment of Bromo(5‑bromohexyl)hexylborane with magnesium turnings promotes intramolecular cyclisation to afford boratacyclohexane organocycloborates. This reaction class is specific to α,ω‑borylbromoalkanes and yields structurally characterized ring systems [2]. The resulting boratacycles are of interest as ligands, Lewis acid catalysts, and intermediates in main‑group and organometallic synthesis. Procurement of this compound is essential for laboratories exploring boracycle chemistry.

Stepwise Bifunctional Derivatization in Medicinal Chemistry Programs

The orthogonal reactivity of the B–Br and terminal C–Br bonds enables sequential functionalization without protecting‑group manipulation. For example, the boron site can be used in a cross‑coupling reaction to install an aryl group, while the terminal alkyl bromide can undergo nucleophilic substitution with amines, alcohols, or thiols to introduce pharmacophoric elements. This bifunctional approach reduces synthetic step count and improves overall yield in the preparation of boron‑containing drug candidates [1].

Reagent for Haloboration and Subsequent Functionalization Cascades

Bromo(5‑bromohexyl)hexylborane can participate in haloboration reactions of alkynes, delivering 2‑halo‑1‑alkenylborane intermediates that retain both halogen and boron functionalities. These intermediates are versatile building blocks for the synthesis of conjugated dienes, enynes, and substituted alkenes [1]. The presence of the terminal bromide on the hexyl chain further expands the functionalization options, allowing for tandem or cascade reactions that are difficult to achieve with simpler bromoboranes.

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